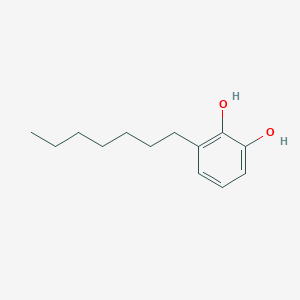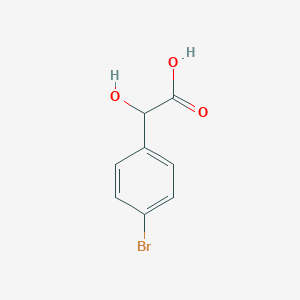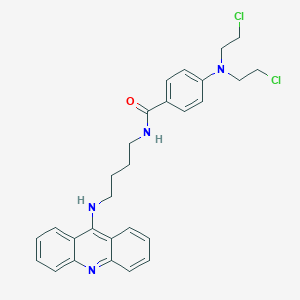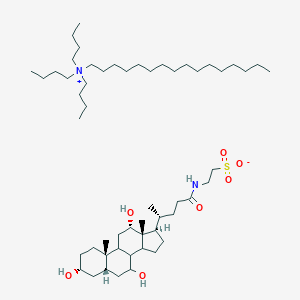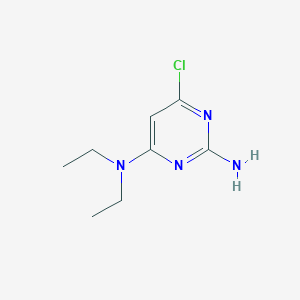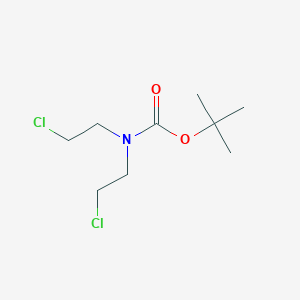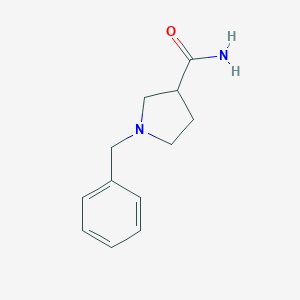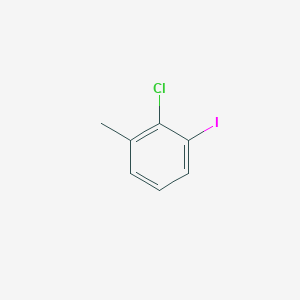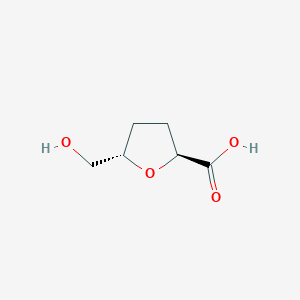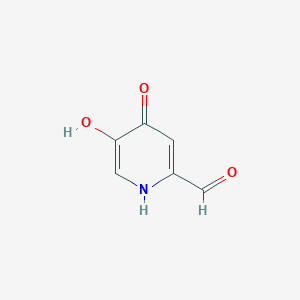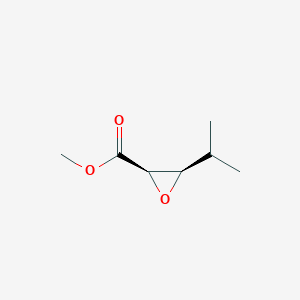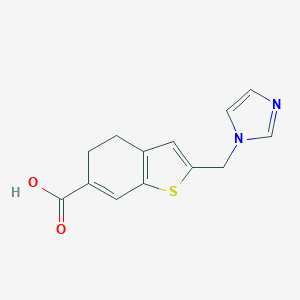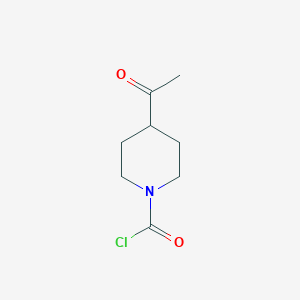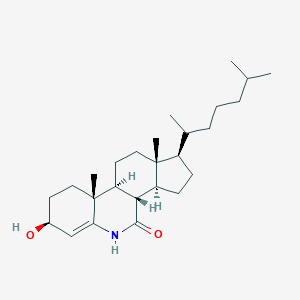
6-Azacholest-4-en-3-ol-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azacholest-4-en-3-ol-7-one is a synthetic compound that has been of great interest to scientists due to its unique properties. It is a cholesterol analog that has been synthesized to study the biochemical and physiological effects of cholesterol in the body.
Mecanismo De Acción
The mechanism of action of 6-Azacholest-4-en-3-ol-7-one is not fully understood. However, it is believed to act as a cholesterol analog and mimic the effects of cholesterol in the body. It has been shown to affect cell membrane fluidity and permeability, lipid metabolism, and gene expression.
Efectos Bioquímicos Y Fisiológicos
6-Azacholest-4-en-3-ol-7-one has been shown to have several biochemical and physiological effects. It has been shown to affect the structure and function of cell membranes, alter lipid metabolism, and modulate gene expression. It has also been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Azacholest-4-en-3-ol-7-one in lab experiments is that it is a cholesterol analog, which allows for the study of the effects of cholesterol without using actual cholesterol. This can be useful in experiments where the use of cholesterol is not feasible or ethical. However, one limitation of using 6-Azacholest-4-en-3-ol-7-one is that it may not fully mimic the effects of cholesterol in the body, as it is a synthetic compound.
Direcciones Futuras
There are several future directions for the study of 6-Azacholest-4-en-3-ol-7-one. One direction is to investigate its effects on specific diseases such as atherosclerosis, Alzheimer's disease, and cancer. Another direction is to study its effects on gene expression and how it may be used to modulate gene expression. Additionally, future research could focus on developing new synthetic compounds that mimic the effects of cholesterol in the body more closely.
Conclusion
In conclusion, 6-Azacholest-4-en-3-ol-7-one is a synthetic compound that has been used in scientific research to study the role of cholesterol in the body. Its synthesis method involves several steps, and it has been shown to have several biochemical and physiological effects. While it has advantages for lab experiments, such as being a cholesterol analog, it also has limitations, such as not fully mimicking the effects of cholesterol in the body. There are several future directions for the study of 6-Azacholest-4-en-3-ol-7-one, including investigating its effects on specific diseases and developing new synthetic compounds.
Métodos De Síntesis
The synthesis of 6-Azacholest-4-en-3-ol-7-one involves several steps. The first step is the synthesis of the starting material, which is 7-dehydrocholesterol. This is achieved by the oxidation of cholesterol using a strong oxidizing agent such as Jones reagent. The second step involves the conversion of 7-dehydrocholesterol to 7-oxocholest-5-en-3β-ol using a mild oxidizing agent such as pyridinium chlorochromate. The final step involves the conversion of 7-oxocholest-5-en-3β-ol to 6-Azacholest-4-en-3-ol-7-one using a reagent such as sodium azide.
Aplicaciones Científicas De Investigación
6-Azacholest-4-en-3-ol-7-one has been used in scientific research to study the role of cholesterol in the body. It has been used to investigate the effects of cholesterol on cell membranes, lipid metabolism, and gene expression. It has also been used to study the effects of cholesterol on diseases such as atherosclerosis, Alzheimer's disease, and cancer.
Propiedades
Número CAS |
111300-81-3 |
|---|---|
Nombre del producto |
6-Azacholest-4-en-3-ol-7-one |
Fórmula molecular |
C26H43NO2 |
Peso molecular |
401.6 g/mol |
Nombre IUPAC |
(1R,3aS,3bS,7S,9aR,9bS,11aR)-7-hydroxy-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,5,7,8,9,9b,10,11-dodecahydrocyclopenta[i]phenanthridin-4-one |
InChI |
InChI=1S/C26H43NO2/c1-16(2)7-6-8-17(3)19-9-10-20-23-21(12-14-25(19,20)4)26(5)13-11-18(28)15-22(26)27-24(23)29/h15-21,23,28H,6-14H2,1-5H3,(H,27,29)/t17?,18-,19+,20-,21-,23-,25+,26+/m0/s1 |
Clave InChI |
PXMSFBUTEONYPF-IIXLLSPNSA-N |
SMILES isomérico |
CC(C)CCCC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)NC4=C[C@H](CC[C@]34C)O)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)NC4=CC(CCC34C)O)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)NC4=CC(CCC34C)O)C |
Sinónimos |
6-azacholest-4-en-3-ol-7-one 6-azacholesterol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



